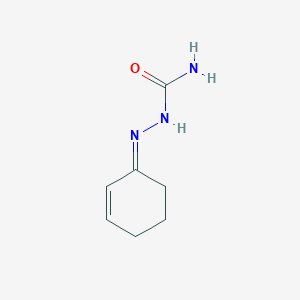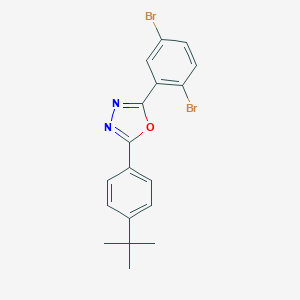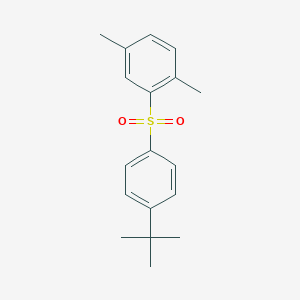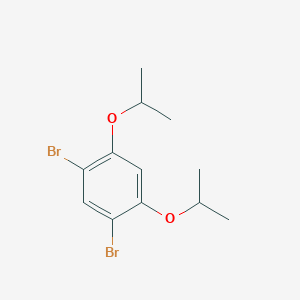![molecular formula C8H8O3 B296058 (3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)
(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one, commonly known as HMF, is a cyclic organic compound that is widely used in scientific research. This compound is an intermediate product in the acid-catalyzed dehydration of fructose and glucose, and its synthesis method has been extensively studied. The purpose of
作用機序
The mechanism of action of HMF is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. HMF can induce oxidative stress and DNA damage in cells, which can lead to cell death or apoptosis. HMF can also modulate the expression of various genes and proteins, such as nuclear factor-kappa B (NF-κB), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
HMF has been shown to have various biochemical and physiological effects, such as antioxidant, antimicrobial, and anti-inflammatory activities. HMF can scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative damage. HMF can also inhibit the growth of various microorganisms, such as bacteria, fungi, and viruses, which makes it a potential candidate for the development of new antimicrobial agents. HMF can also inhibit the production of various pro-inflammatory cytokines, such as IL-6 and TNF-α, which can reduce inflammation and improve immune response.
実験室実験の利点と制限
HMF has several advantages as a research tool, such as its low toxicity, easy synthesis, and availability. HMF can be synthesized from fructose or glucose, which are abundant and inexpensive sugars. HMF can also be easily purified and characterized by various analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). However, HMF also has some limitations, such as its instability in aqueous solutions and its sensitivity to light and heat. HMF can undergo various degradation reactions, such as hydrolysis, oxidation, and polymerization, which can affect its properties and applications.
将来の方向性
There are several future directions for the research and development of HMF, such as the optimization of the synthesis method, the development of new applications, and the improvement of the understanding of its mechanism of action. The synthesis method of HMF can be improved by using new catalysts, such as solid acids or enzymes, which can increase the yield and selectivity of the reaction. New applications of HMF can be explored, such as the development of new drugs, materials, and energy sources. The mechanism of action of HMF can be further investigated by using various molecular and cellular techniques, such as gene expression profiling, proteomics, and metabolomics.
Conclusion:
In conclusion, HMF is an important cyclic organic compound that has various scientific research applications, such as the production of value-added chemicals, the development of new drugs, and the investigation of oxidative stress and inflammation. HMF can be synthesized from fructose or glucose by acid-catalyzed dehydration, and its mechanism of action involves the formation of ROS and the modulation of various signaling pathways. HMF has several advantages as a research tool, such as its low toxicity, easy synthesis, and availability, but also has some limitations, such as its instability in aqueous solutions and its sensitivity to light and heat. The future directions of HMF research include the optimization of the synthesis method, the development of new applications, and the improvement of the understanding of its mechanism of action.
合成法
HMF can be synthesized from fructose or glucose by acid-catalyzed dehydration. The process involves the addition of an acid catalyst, such as sulfuric acid or hydrochloric acid, to the sugar solution, followed by heating at high temperatures. The acid catalyst promotes the dehydration of the sugar to form HMF, which can be isolated and purified by various methods, such as distillation, crystallization, or chromatography.
科学的研究の応用
HMF has been extensively studied for its potential use as a platform chemical for the production of various value-added chemicals, such as biofuels, polymers, and pharmaceuticals. HMF can be converted into furan derivatives, such as 2,5-diformylfuran (DFF), 2,5-dihydroxymethylfuran (DHMF), and 2,5-dimethylfuran (DMF), which have various applications in industry and medicine. HMF also has antioxidant, antimicrobial, and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.
特性
分子式 |
C8H8O3 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H8O3/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-2,4-5,7,9H,3H2/b6-4+ |
InChIキー |
IFWDODLFYRKCQR-GQCTYLIASA-N |
異性体SMILES |
C1C=CC\2C1OC(=O)/C2=C/O |
SMILES |
C1C=CC2C1OC(=O)C2=CO |
正規SMILES |
C1C=CC2C1OC(=O)C2=CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)

![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)

![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

